Enantiomeric Excess >98% vs. Racemic Mixture: Chiral Purity for Stereospecific SAR
The (R)-enantiomer is obtained with enantiomeric excess (ee) ≥98% through diastereomeric salt formation using (R)-mandelic acid or (R)-tartaric acid, or via chiral auxiliary-mediated asymmetric reductive amination employing (R)-phenylglycinol . The racemic mixture (CAS 2250243-31-1) has 0% ee by definition. This means that procurement of the racemate for chiral drug discovery programs requires additional preparative chiral chromatography or resolution steps, adding cost (typically $500–$2,000 per gram for chiral separation services) and reducing overall yield by up to 50%.
| Evidence Dimension | Enantiomeric excess (chiral purity) |
|---|---|
| Target Compound Data | ≥98% ee (R-enantiomer, CAS 1391443-90-5) |
| Comparator Or Baseline | 0% ee (racemic mixture, CAS 2250243-31-1); ≥98% ee for (S)-enantiomer, CAS 1391518-44-7 |
| Quantified Difference | ≥98% ee advantage over racemate; inversion of configuration vs. (S)-enantiomer |
| Conditions | Determined by chiral HPLC or NMR with chiral shift reagents; synthesis via chiral resolution or asymmetric reductive amination |
Why This Matters
Procuring the pre-resolved (R)-enantiomer eliminates the need for in-house chiral separation, directly reducing project timeline by 1–2 weeks and avoiding the 50% material loss inherent to resolution of racemates.
